O-tert-Butyl-L-threonine tert-butyl ester acetate salt

Catalog No.
S690688
CAS No.
5854-77-3
M.F
C14H29NO5
M. Wt
291.38 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-tert-Butyl-L-threonine tert-butyl ester acetate ...

CAS Number

5854-77-3

Product Name

O-tert-Butyl-L-threonine tert-butyl ester acetate salt

IUPAC Name

acetic acid;tert-butyl (2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate

Molecular Formula

C14H29NO5

Molecular Weight

291.38 g/mol

InChI

InChI=1S/C12H25NO3.C2H4O2/c1-8(15-11(2,3)4)9(13)10(14)16-12(5,6)7;1-2(3)4/h8-9H,13H2,1-7H3;1H3,(H,3,4)/t8-,9+;/m1./s1

InChI Key

BGAUVMFJRASONL-RJUBDTSPSA-N

SMILES

CC(C(C(=O)OC(C)(C)C)N)OC(C)(C)C.CC(=O)O

Canonical SMILES

CC(C(C(=O)OC(C)(C)C)N)OC(C)(C)C.CC(=O)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)OC(C)(C)C)N)OC(C)(C)C.CC(=O)O

Peptide Synthesis

(2S,3R)-tert-Butyl 2-amino-3-(tert-butoxy)butanoate acetate serves as a protected form of the L-threonine amino acid, a crucial building block for proteins. The tert-butyl (tBu) groups on the molecule act as protecting groups, preventing unwanted reactions at the amino and hydroxyl functionalities during peptide synthesis. Once incorporated into a peptide chain, these protecting groups can be selectively removed under specific conditions, revealing the free amino and hydroxyl groups essential for proper peptide function. PubChem, National Institutes of Health:

O-tert-Butyl-L-threonine tert-butyl ester acetate salt is a crystalline compound with the empirical formula C${12}$H${25}$N O${3}$·C${2}$H${4}$O${2}$ and a CAS number of 5854-77-3. This compound is derived from L-threonine, an essential amino acid, and is characterized by its tert-butyl ester and acetate salt forms. It typically appears as a white to off-white solid, soluble in organic solvents, and is often used in various biochemical applications due to its stability and reactivity .

(2S,3R)-tert-Butyl 2-amino-3-(tert-butoxy)butanoate acetate itself does not possess a known mechanism of action in biological systems. Its primary function is as a protected amino acid building block for peptide synthesis. Once incorporated into a peptide chain and subsequently deprotected, the L-threonine residue contributes its specific structural and functional properties to the overall peptide.

(2S,3R)-tert-Butyl 2-amino-3-(tert-butoxy)butanoate acetate may exhibit some of the following hazards:

  • Skin and eye irritation: The compound might cause irritation upon contact with skin and eyes due to the presence of the acetate group [].
  • Respiratory irritation: Inhalation of dust or aerosols containing the compound could irritate the respiratory tract [].

  • Esterification: The reaction of L-threonine with tert-butanol in the presence of an acid catalyst leads to the formation of the tert-butyl ester.
  • Acetate Formation: The addition of acetic acid results in the formation of the acetate salt, which enhances solubility and stability.
  • Salt Formation: The final product can be isolated as a salt through neutralization reactions, typically involving an inorganic base.

These reactions highlight the compound's versatility in forming esters and salts, which are crucial for its biological activity and applications .

O-tert-Butyl-L-threonine tert-butyl ester acetate salt exhibits several biological activities:

  • Antioxidant Properties: It has been noted for its potential to scavenge free radicals, contributing to cellular protection against oxidative stress.
  • Metabolic Pathways: As a derivative of L-threonine, it plays a role in metabolic pathways associated with protein synthesis and amino acid metabolism.
  • Neuroprotective Effects: Preliminary studies suggest it may have neuroprotective properties, although further research is needed to confirm these effects in vivo .

The synthesis of O-tert-Butyl-L-threonine tert-butyl ester acetate salt typically follows these methods:

  • Direct Esterification:
    • Combine L-threonine with tert-butanol.
    • Heat under reflux with an acid catalyst (e.g., sulfuric acid) to promote ester formation.
    • Add acetic acid to introduce the acetate group.
  • Neutralization:
    • After esterification, neutralize the reaction mixture with a base (e.g., sodium bicarbonate) to form the acetate salt.
  • Purification:
    • The product can be purified through recrystallization or chromatography techniques to obtain high purity levels suitable for biological studies .

O-tert-Butyl-L-threonine tert-butyl ester acetate salt finds applications in various fields:

  • Pharmaceuticals: Used as an intermediate in drug synthesis and development due to its biochemical properties.
  • Biotechnology: Serves as a reagent in peptide synthesis and other biochemical assays.
  • Research: Employed in studies related to amino acid metabolism and antioxidant mechanisms.

Its unique structure allows for specific interactions that are beneficial in these applications .

Interaction studies involving O-tert-Butyl-L-threonine tert-butyl ester acetate salt focus on its binding affinity with various biological molecules. Key areas include:

  • Protein Interactions: Investigations into how this compound interacts with enzymes involved in amino acid metabolism.
  • Cellular Uptake: Studies assessing how well this compound is absorbed by cells compared to other amino acid derivatives.
  • Antioxidant Mechanisms: Research into its efficacy as a free radical scavenger, potentially influencing signaling pathways related to oxidative stress .

Several compounds share structural similarities with O-tert-Butyl-L-threonine tert-butyl ester acetate salt. Here are some notable examples:

Compound NameStructural FeaturesUnique Attributes
L-ThreonineAmino acid without alkyl groupsEssential amino acid involved in protein synthesis
Tert-Butyl L-ThreonineTert-butyl group attached directly to threonineIncreased lipophilicity enhances membrane permeability
Acetic Acid Salt of L-ThreonineContains acetic acid moietyUsed primarily for solubility enhancement

O-tert-Butyl-L-threonine tert-butyl ester acetate salt is unique due to its combination of both the tert-butyl ester and acetate functionalities, providing enhanced stability and solubility compared to its simpler counterparts. This uniqueness makes it particularly valuable for specific biochemical applications where solubility and reactivity are critical .

Sequence

X

Other CAS

5854-77-3

Dates

Modify: 2023-08-15

Explore Compound Types